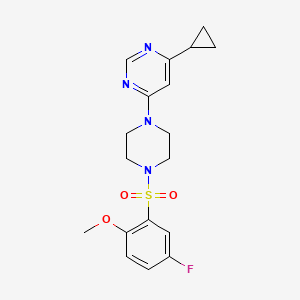
4-Cyclopropyl-6-(4-((5-fluoro-2-methoxyphenyl)sulfonyl)piperazin-1-yl)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Cyclopropyl-6-(4-((5-fluoro-2-methoxyphenyl)sulfonyl)piperazin-1-yl)pyrimidine is a useful research compound. Its molecular formula is C18H21FN4O3S and its molecular weight is 392.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
4-Cyclopropyl-6-(4-((5-fluoro-2-methoxyphenyl)sulfonyl)piperazin-1-yl)pyrimidine is a synthetic compound with potential therapeutic applications. This article reviews its biological activity, focusing on its interaction with various biological targets, mechanisms of action, and potential therapeutic uses.
Chemical Structure and Properties
The compound is characterized by a pyrimidine core substituted with a cyclopropyl group and a piperazine moiety linked to a sulfonyl group. Its molecular formula is C19H21FN6O3S with a molecular weight of 396.52 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C19H21FN6O3S |
| Molecular Weight | 396.52 g/mol |
| CAS Number | 1428357-23-6 |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The sulfonyl group and piperazine ring enhance its binding affinity, modulating enzyme activity and altering receptor signaling pathways. Notably, it has shown promise in inhibiting certain biological targets, which may lead to therapeutic applications in various diseases.
Key Mechanisms:
- Enzyme Inhibition : The compound has demonstrated inhibitory effects on certain enzymes, which can be crucial for treating conditions like cancer and inflammation.
- Receptor Modulation : Interaction with neurotransmitter receptors suggests potential applications in neuropharmacology.
Biological Activity Studies
Recent studies have highlighted the compound's efficacy in various biological assays:
- Anticancer Activity : In vitro studies have shown that the compound exhibits significant cytotoxicity against several cancer cell lines. For example, it demonstrated an IC50 value lower than standard chemotherapeutics in A431 and Jurkat cell lines, indicating strong anticancer potential .
- Antimicrobial Properties : The compound has been evaluated for its antimicrobial activity against various pathogens. Results indicate that it possesses moderate antibacterial effects, particularly against Gram-positive bacteria .
- Neuropharmacological Effects : Preliminary studies suggest that the compound may act as a partial agonist at serotonin receptors, which could have implications for mood disorders .
Case Studies
Several case studies have been conducted to evaluate the biological activity of this compound:
- Study on Cancer Cell Lines : A study assessed the cytotoxic effects of the compound on human cancer cell lines (A431 and Jurkat). The results indicated that the compound inhibited cell proliferation significantly compared to control groups, suggesting its potential as an anticancer agent .
- Antimicrobial Evaluation : In another study, the compound was tested against a panel of bacterial strains, showing notable activity against Staphylococcus aureus and Escherichia coli, supporting its potential use as an antimicrobial agent .
特性
IUPAC Name |
4-cyclopropyl-6-[4-(5-fluoro-2-methoxyphenyl)sulfonylpiperazin-1-yl]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN4O3S/c1-26-16-5-4-14(19)10-17(16)27(24,25)23-8-6-22(7-9-23)18-11-15(13-2-3-13)20-12-21-18/h4-5,10-13H,2-3,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZXFKSUWBFKFBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)S(=O)(=O)N2CCN(CC2)C3=NC=NC(=C3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














